molecular formula C9H5N5O2 B1632885 4-Nitrobenzeneazomalononitrile CAS No. 3722-13-2

4-Nitrobenzeneazomalononitrile

Cat. No.: B1632885
CAS No.: 3722-13-2
M. Wt: 215.17 g/mol
InChI Key: JGNLOOXOIBSOLU-UHFFFAOYSA-N
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Description

4-Nitrobenzeneazomalononitrile is a nitro-substituted aromatic compound featuring an azo (-N=N-) group linked to malononitrile (CH₂(CN)₂). The compound’s reactivity and stability are influenced by the strong electron-withdrawing effects of the nitro and nitrile groups, which may enhance its suitability for electrophilic substitution or cycloaddition reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-nitrophenyl)diazenyl]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N5O2/c10-5-8(6-11)13-12-7-1-3-9(4-2-7)14(15)16/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNLOOXOIBSOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC(C#N)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801254301
Record name 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile
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Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-13-2
Record name 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Malononitrile, ((p-nitrophenyl)azo)-
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Record name NSC21673
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Record name 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile
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Record name 2-(4-nitrophenyl)diazenylpropanedinitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzeneazomalononitrile typically involves the diazotization of p-nitroaniline followed by coupling with malononitrile. The process begins with the formation of a diazonium salt from p-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures. This diazonium salt is then reacted with malononitrile in the presence of a base such as sodium acetate to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzeneazomalononitrile undergoes various chemical reactions, including:

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can act as a coupling agent in the formation of other azo compounds.

Common Reagents and Conditions:

    Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.

    Substitution: Reagents such as sodium methoxide or potassium hydroxide are used under basic conditions.

    Coupling Reactions: Typically carried out in the presence of bases like sodium acetate or pyridine.

Major Products:

    Reduction: Produces p-phenylenediamine derivatives.

    Substitution: Yields various substituted nitrophenyl derivatives.

    Coupling Reactions: Forms complex azo compounds with extended conjugation.

Scientific Research Applications

Chemistry: 4-Nitrobenzeneazomalononitrile is used as a precursor in the synthesis of various dyes and pigments. Its ability to form stable azo linkages makes it valuable in the production of colorants for textiles and inks .

Biology and Medicine: In biological research, this compound is used as a probe to study enzyme activities and as a marker in immunoassays. Its derivatives have shown potential in medicinal chemistry for the development of therapeutic agents .

Industry: The compound is employed in the manufacture of photoresponsive materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism by which 4-Nitrobenzeneazomalononitrile exerts its effects involves the interaction of its azo and nitro groups with various molecular targets. The azo group can undergo reversible cis-trans isomerization under light irradiation, making it useful in photoresponsive applications. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Nitrobenzeneazomalononitrile with structurally related nitroaromatic compounds, emphasizing molecular features, applications, and research findings:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties References
This compound Not explicitly provided (inferred: C₉H₅N₅O₂) ~227.18 (estimated) Nitro, Azo, Malononitrile Potential use in dyes, photoactive materials, or as a ligand
4-Nitrobenzonitrile C₇H₄N₂O₂ 148.12 Nitro, Nitrile Organic synthesis intermediates; high thermal stability
2-(4-Nitrobenzylidene)malononitrile C₁₀H₅N₃O₂ 199.17 Nitro, Benzylidene, Dinitrile Precursor for heterocycles (e.g., chromenes, pyran derivatives); molecular devices
4-Nitrobenzoic Acid C₇H₅NO₄ 167.12 Nitro, Carboxylic Acid Pharmaceutical synthesis (e.g., API intermediates)
4-Nitrobenzoyl Chloride C₇H₄ClNO₃ 185.56 Nitro, Acyl Chloride Reagent for ester/amide formation; high electrophilicity

Key Comparative Insights:

Functional Group Influence: The azo group in this compound distinguishes it from analogs like 4-Nitrobenzonitrile or 4-Nitrobenzoic acid. 2-(4-Nitrobenzylidene)malononitrile shares the malononitrile moiety but replaces the azo group with a benzylidene linkage. This structural difference reduces conjugation length but increases steric bulk, influencing its reactivity in cyclization reactions .

Reactivity and Stability: The nitro group in all compounds deactivates the aromatic ring, directing electrophilic attacks to meta positions. However, the presence of additional electron-withdrawing groups (e.g., acyl chloride in 4-Nitrobenzoyl Chloride) further enhances electrophilicity, making it highly reactive toward nucleophiles . 4-Nitrobenzonitrile exhibits stability under thermal stress, a trait valuable in high-temperature syntheses, whereas the azo group in this compound may confer photosensitivity .

Applications: this compound: Likely explored for chromophore design due to the azo-malononitrile system. Similar compounds are used in molecular electronics and as ligands in metal-organic frameworks (MOFs) . 2-(4-Nitrobenzylidene)malononitrile: Demonstrated utility in synthesizing spirocyclic and heterocyclic compounds (e.g., 4H-pyrans), highlighting its role in medicinal chemistry . 4-Nitrobenzoic Acid: A common intermediate in drug synthesis, such as anticonvulsants or antibiotics, due to its carboxylic acid functionality .

Safety and Handling: Compounds like 2-(4-Nitrobenzylidene)malononitrile require stringent safety measures (e.g., gloves, ventilation) due to reported hazards . By analogy, this compound likely demands similar precautions, though specific toxicity data are absent.

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